5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
Overview
Description
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester is an intermediate in the biosynthesis of Ochratoxin A, toxic metabolite from aspergillus orchraceus.
Scientific Research Applications
Synthesis and Structural Studies
Research on chromane derivatives, closely related to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester, has led to the synthesis and structural study of similar compounds. These studies, like the work by Ciolkowski et al. (2009), involve confirming the structures of synthesized compounds using IR, NMR spectroscopy, mass spectrometry, and elemental analysis. The X-ray analysis reveals specific atomic positions, aiding in understanding the molecular conformation in solutions (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Chemical Transformations and Derivatives
The compound's derivatives have been the subject of research, as demonstrated by Philipp and Jirkovsky (1979). They explored the synthesis of various derivatives, highlighting the compound's versatility in chemical transformations. These derivatives have potential applications in diverse fields, ranging from medicinal chemistry to material science (Philipp & Jirkovsky, 1979).
Enzymatic Resolution and Chirality
Research into the enzymatic resolution of methyl esters of compounds similar to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester, like the work by Ferorelli et al. (2001), has shown moderate enantioselectivities. This research is crucial for developing methods to obtain enantiomerically pure compounds, which are important in creating specific drug molecules (Ferorelli, Franchini, Loiodice, Perrone, Scilimati, Sinicropi, & Tortorella, 2001).
Potential Applications in Agriculture and Pharmacology
An example of a practical application is demonstrated in the research by Zhang et al. (2019). They explored the use of Bacillus cereus WZZ006 strain in the synthesis of indoxacarb intermediate, a compound closely related to 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester. This study showcases the potential for biocatalytic processes in agriculture and pharmacology (Zhang, Zhang, Cheng, Xia, Zheng, & Wang, 2019).
properties
IUPAC Name |
methyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO5/c1-5-3-6-8(13)4-7(11(15)17-2)10(14)9(6)12(16)18-5/h4-5,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZOHNVDFUPEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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